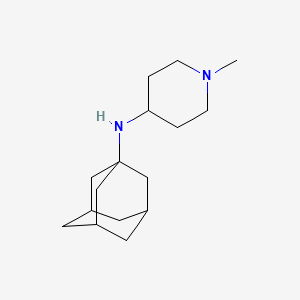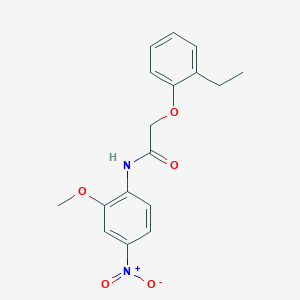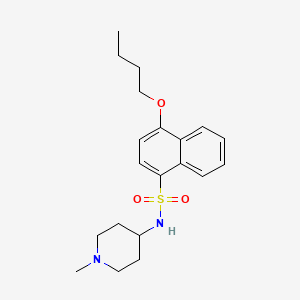
N-1-adamantyl-1-methyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-1-methyl-4-piperidinamine, also known as AAPT or memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and was initially developed as an antiviral agent. However, its potential as a neuroprotective agent was discovered in the 1980s, and it has since been used in the treatment of various neurological disorders.
Mécanisme D'action
N-1-adamantyl-1-methyl-4-piperidinamine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of the NMDA receptor, N-1-adamantyl-1-methyl-4-piperidinamine helps to prevent excitotoxicity, which is a process that can damage neurons and lead to cell death.
Biochemical and Physiological Effects
N-1-adamantyl-1-methyl-4-piperidinamine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting neuroinflammation, and improving synaptic plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-1-methyl-4-piperidinamine has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively short half-life, which requires frequent dosing, and its potential to interact with other drugs or compounds.
Orientations Futures
There are several potential future directions for research on N-1-adamantyl-1-methyl-4-piperidinamine, including:
1. Investigating its potential use in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury.
2. Developing more potent and selective NMDA receptor antagonists based on the structure of N-1-adamantyl-1-methyl-4-piperidinamine.
3. Exploring the mechanisms underlying the neuroprotective effects of N-1-adamantyl-1-methyl-4-piperidinamine, including its effects on neuroinflammation and oxidative stress.
4. Investigating the potential use of N-1-adamantyl-1-methyl-4-piperidinamine in combination with other drugs or compounds to enhance its therapeutic effects.
Conclusion
In conclusion, N-1-adamantyl-1-methyl-4-piperidinamine is a synthetic compound that has shown great potential as a neuroprotective agent in various neurological disorders. Its mechanism of action as a non-competitive NMDA receptor antagonist has been extensively studied, and it has been shown to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also limitations that need to be taken into account. Nevertheless, there are several potential future directions for research on N-1-adamantyl-1-methyl-4-piperidinamine, which could lead to the development of new and more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-1-methyl-4-piperidinamine involves the reaction of 1-adamantylamine with methylamine and 4-chloropiperidine. The reaction is carried out in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-1-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function in animal models and clinical trials.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15,17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBTXPCMTYJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-methylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)

![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)
![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)


![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)

![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)